molecular formula C18H13N3O B14358426 5-Amino-2,3-diphenyl-2,3-dihydrofuran-3,4-dicarbonitrile CAS No. 94556-73-7

5-Amino-2,3-diphenyl-2,3-dihydrofuran-3,4-dicarbonitrile

Cat. No.: B14358426
CAS No.: 94556-73-7
M. Wt: 287.3 g/mol
InChI Key: MOIUMFHCUSCVAW-UHFFFAOYSA-N
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Description

5-Amino-2,3-diphenyl-2,3-dihydrofuran-3,4-dicarbonitrile is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound belongs to the class of dihydrofuran derivatives, which are characterized by a furan ring with two hydrogen atoms replaced by other substituents. The presence of amino and cyano groups in its structure makes it a versatile compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2,3-diphenyl-2,3-dihydrofuran-3,4-dicarbonitrile typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of benzaldehyde derivatives with malononitrile in the presence of ammonium acetate. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of organic synthesis and scale-up techniques can be applied. This includes optimizing reaction conditions, using efficient catalysts, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2,3-diphenyl-2,3-dihydrofuran-3,4-dicarbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the cyano groups to amino groups.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce diamino derivatives.

Scientific Research Applications

5-Amino-2,3-diphenyl-2,3-dihydrofuran-3,4-dicarbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Amino-2,3-diphenyl-2,3-dihydrofuran-3,4-dicarbonitrile involves its interaction with specific molecular targets. The amino and cyano groups can form hydrogen bonds and interact with active sites of enzymes or receptors, modulating their activity. The compound’s unique structure allows it to fit into binding pockets and exert its effects through various pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-2,3-diphenyl-2,3-dihydrofuran-3,4-dicarbonitrile stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its combination of amino and cyano groups, along with the dihydrofuran ring, makes it a valuable compound for various applications.

Properties

94556-73-7

Molecular Formula

C18H13N3O

Molecular Weight

287.3 g/mol

IUPAC Name

5-amino-2,3-diphenyl-2H-furan-3,4-dicarbonitrile

InChI

InChI=1S/C18H13N3O/c19-11-15-17(21)22-16(13-7-3-1-4-8-13)18(15,12-20)14-9-5-2-6-10-14/h1-10,16H,21H2

InChI Key

MOIUMFHCUSCVAW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C(C(=C(O2)N)C#N)(C#N)C3=CC=CC=C3

Origin of Product

United States

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